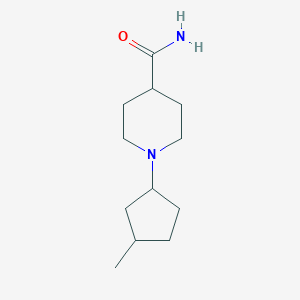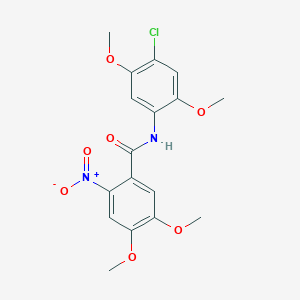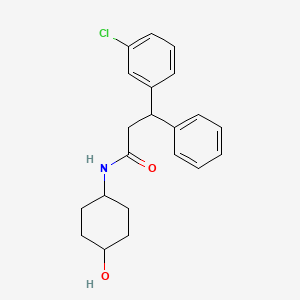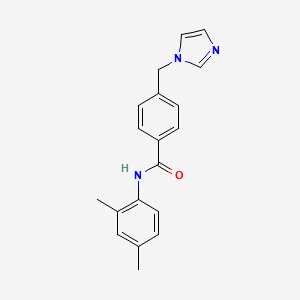![molecular formula C24H26N2O3 B6055741 methyl 4-{5-methyl-4-[(3-phenyl-1-piperidinyl)methyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B6055741.png)
methyl 4-{5-methyl-4-[(3-phenyl-1-piperidinyl)methyl]-1,3-oxazol-2-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{5-methyl-4-[(3-phenyl-1-piperidinyl)methyl]-1,3-oxazol-2-yl}benzoate, commonly referred to as MPOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, MPOB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in the survival and proliferation of cancer cells. In Alzheimer's disease, MPOB has been shown to inhibit the aggregation of beta-amyloid peptides by binding to the hydrophobic pockets of beta-amyloid fibrils. In inflammation, MPOB has been shown to inhibit the NF-κB pathway, which is known to play a crucial role in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MPOB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPOB has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth. In Alzheimer's disease, MPOB has been shown to inhibit the aggregation of beta-amyloid peptides, which leads to the prevention of neurotoxicity. In inflammation, MPOB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which leads to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPOB has several advantages for lab experiments, such as its high purity and solubility, which makes it an ideal compound for in vitro and in vivo studies. However, MPOB has some limitations, such as its relatively high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on MPOB. One direction is to explore the potential therapeutic applications of MPOB in other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to investigate the structure-activity relationship of MPOB to design more potent and selective analogs. Furthermore, the mechanism of action of MPOB needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for MPOB is also an important area of research.
Conclusion:
In conclusion, MPOB is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of MPOB has been optimized to provide a scalable and reproducible route for its synthesis. MPOB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPOB has several advantages for lab experiments, such as its high purity and solubility, but it also has some limitations, such as its relatively high cost and limited availability. There are several future directions for research on MPOB, such as exploring its potential therapeutic applications in other diseases, investigating its structure-activity relationship, and elucidating its mechanism of action.
Synthesemethoden
The synthesis method of MPOB involves the condensation of 2-amino-5-methylbenzoic acid with 3-phenyl-1-piperidinemethanol in the presence of triethylamine and isobutyl chloroformate. The resulting intermediate is then reacted with 2-bromo-5-methyl-4-(p-tolyl)oxazole to give MPOB in good yield and purity. The synthesis method has been optimized to provide a scalable and reproducible route for the synthesis of MPOB.
Wissenschaftliche Forschungsanwendungen
MPOB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, MPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, MPOB has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. In inflammation research, MPOB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-22(16-26-14-6-9-21(15-26)18-7-4-3-5-8-18)25-23(29-17)19-10-12-20(13-11-19)24(27)28-2/h3-5,7-8,10-13,21H,6,9,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWVGUPZHLANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN3CCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)

![1-benzyl-N-[1-(3,4-dimethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6055684.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6055704.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6055717.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055724.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6055734.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6055736.png)

